

# A Comparative Guide to Cell-Based Potency Assays for Insulin Lispro Biosimilars

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## Compound of Interest

Compound Name: *Insulin lispro*

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The transition from in-vivo to in-vitro cell-based assays for determining the potency of insulin biosimilars is a critical step in modern drug development, offering ethical and practical advantages. This guide provides a comparative overview of validated cell-based potency assays for **insulin lispro** biosimilars, focusing on the widely adopted in-cell western (ICW) assay that measures insulin receptor phosphorylation. Additionally, it explores alternative methods such as receptor binding and glucose uptake assays, providing available performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable assay for their needs.

## Data Presentation: A Comparative Look at Assay Performance

The following table summarizes the quantitative performance data for the in-cell western potency assay for **insulin lispro**, based on published validation studies. Data for alternative assays are included where available, though it is important to note that direct comparative studies for **insulin lispro** are limited.

Parameter	In-Cell Western (ICW) Assay	Receptor Binding Assay	Glucose Uptake Assay
Principle	Measures phosphorylation of the insulin receptor in response to insulin lispro binding.	Quantifies the binding affinity of insulin lispro to its receptor.	Measures the uptake of glucose into cells stimulated by insulin lispro.
Cell Line	CHO cells overexpressing human insulin receptor (CHO-K1 INSR)[1]	CHO-K1 INSR or similar	3T3-L1 adipocytes, primary myotubes[2] [3]
**Linearity (R <sup>2</sup> ) **	≥ 0.95[4]	Data not readily available for insulin lispro	Data not readily available for insulin lispro
Precision (%CV)	≤ 12% (Intermediate Precision)[4]	Data not readily available for insulin lispro	Data not readily available for insulin lispro
Accuracy (%Bias)	≤ 9%[4]	Data not readily available for insulin lispro	Data not readily available for insulin lispro
Throughput	High (96-well plate format)	High (96-well plate format)	Medium to High
Complexity	Moderate	Moderate	High

## Experimental Protocols

### In-Cell Western (ICW) Assay for Insulin Receptor Phosphorylation

This protocol is adapted from the validated method described by Garige et al., 2023, which is a modification of the USP <121> protocol.[1]

#### Materials:

- CHO-K1 cells overexpressing the human insulin receptor (CHO-K1 INSR)
- F-12K Medium supplemented with 10% FBS and 500 µg/mL G418
- **Insulin Lispro** Reference Standard and Test Samples
- Phosphate-Buffered Saline (PBS)
- 0.1% (w/v) Bovine Serum Albumin (BSA) in PBS
- 3.7% Formaldehyde in PBS
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., Odyssey Blocking Buffer or equivalent)
- Primary Antibody: Mouse anti-phosphotyrosine antibody
- Secondary Antibody: IRDye®-labeled anti-mouse IgG
- Cell Staining Dye (e.g., a DNA stain for normalization)

#### Procedure:

- Cell Plating: Seed CHO-K1 INSR cells in a 96-well plate at a density of  $1.8 \times 10^4$  cells/well and incubate for 48 hours.
- Serum Starvation: Remove the culture medium and wash the cells with PBS. Add serum-free F-12K medium and incubate for 3-5 hours.
- Sample Preparation: Prepare a stock solution of **insulin lispro** reference standard and test samples at 10 U/mL in 0.1% BSA in PBS. Perform a serial dilution to create a dose-response curve.
- Cell Treatment: Add the diluted **insulin lispro** standards and samples to the respective wells and incubate for 20 minutes at 37°C.

- Fixation and Permeabilization:
  - Aspirate the treatment solution and wash the cells with PBS.
  - Fix the cells with 3.7% formaldehyde for 20 minutes at room temperature.
  - Wash the cells with PBS and then add permeabilization buffer for 15 minutes.
- Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.
- Antibody Incubation:
  - Incubate with the primary anti-phosphotyrosine antibody overnight at 4°C.
  - Wash the cells and incubate with the fluorescently labeled secondary antibody and a cell stain for 1 hour at room temperature in the dark.
- Signal Detection: Wash the cells and read the plate using an imaging system capable of detecting the fluorescence of the secondary antibody and the cell stain.
- Data Analysis: Normalize the phosphotyrosine signal to the cell stain signal. Plot the normalized signal against the logarithm of the **insulin lispro** concentration and fit a four-parameter logistic (4PL) curve to determine the relative potency of the test sample compared to the reference standard.

## Alternative Assay: Receptor Binding Assay (Generalized Protocol)

Principle: This assay measures the ability of a biosimilar **insulin lispro** to compete with a radiolabeled or fluorescently labeled insulin for binding to the insulin receptor.

Materials:

- CHO-K1 INSR cells or membrane preparations from these cells
- Radiolabeled ( $[^{125}\text{I}]$ ) or fluorescently labeled human insulin
- **Insulin Lispro** Reference Standard and Test Samples

- Binding Buffer
- Wash Buffer

#### Procedure:

- **Reaction Setup:** In a 96-well plate, combine the cell membranes, a fixed concentration of labeled insulin, and varying concentrations of unlabeled **insulin lispro** reference standard or test sample.
- **Incubation:** Incubate the plate to allow the binding reaction to reach equilibrium.
- **Separation:** Separate the bound from the free labeled insulin. This can be achieved by filtration or centrifugation.
- **Detection:** Quantify the amount of bound labeled insulin using a gamma counter (for radiolabeled) or a fluorescence plate reader.
- **Data Analysis:** Plot the percentage of bound labeled insulin against the logarithm of the unlabeled **insulin lispro** concentration. The relative potency is determined by comparing the IC<sub>50</sub> values (the concentration that inhibits 50% of the labeled insulin binding) of the test sample and the reference standard.

## Alternative Assay: Glucose Uptake Assay (Generalized Protocol)

**Principle:** This assay measures the biological activity of **insulin lispro** by quantifying its ability to stimulate glucose uptake in insulin-sensitive cells, such as adipocytes.<sup>[5][6]</sup>

#### Materials:

- 3T3-L1 adipocytes (differentiated from fibroblasts)
- Krebs-Ringer-HEPES (KRH) buffer
- **Insulin Lispro** Reference Standard and Test Samples
- 2-deoxy-[<sup>3</sup>H]-glucose (radiolabeled) or a fluorescent glucose analog

- Cytochalasin B (an inhibitor of glucose transport, for background measurement)
- Scintillation fluid and counter or fluorescence plate reader

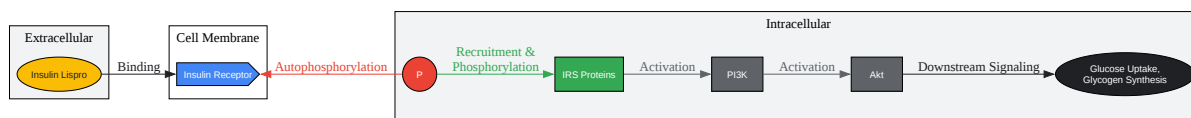
#### Procedure:

- Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved to reduce basal glucose uptake.
- Insulin Stimulation: The cells are incubated with varying concentrations of **insulin lispro** reference standard or test sample to stimulate glucose transporters.
- Glucose Uptake: Labeled 2-deoxyglucose is added to the cells for a short period.
- Termination: The uptake is stopped by washing the cells with ice-cold KRH buffer.
- Cell Lysis and Detection: The cells are lysed, and the amount of intracellular labeled 2-deoxyglucose is quantified by scintillation counting or fluorescence measurement.
- Data Analysis: The rate of glucose uptake is plotted against the logarithm of the **insulin lispro** concentration. The relative potency is determined by comparing the EC50 values (the concentration that produces 50% of the maximal response) of the test sample and the reference standard.

## Mandatory Visualizations

### Insulin Signaling Pathway

The primary mechanism of action for insulin and its analogs, including **insulin lispro**, is the activation of the insulin receptor, a receptor tyrosine kinase. This initiates a cascade of intracellular signaling events, with the phosphorylation of the insulin receptor itself being the critical first step measured in the recommended potency assay.

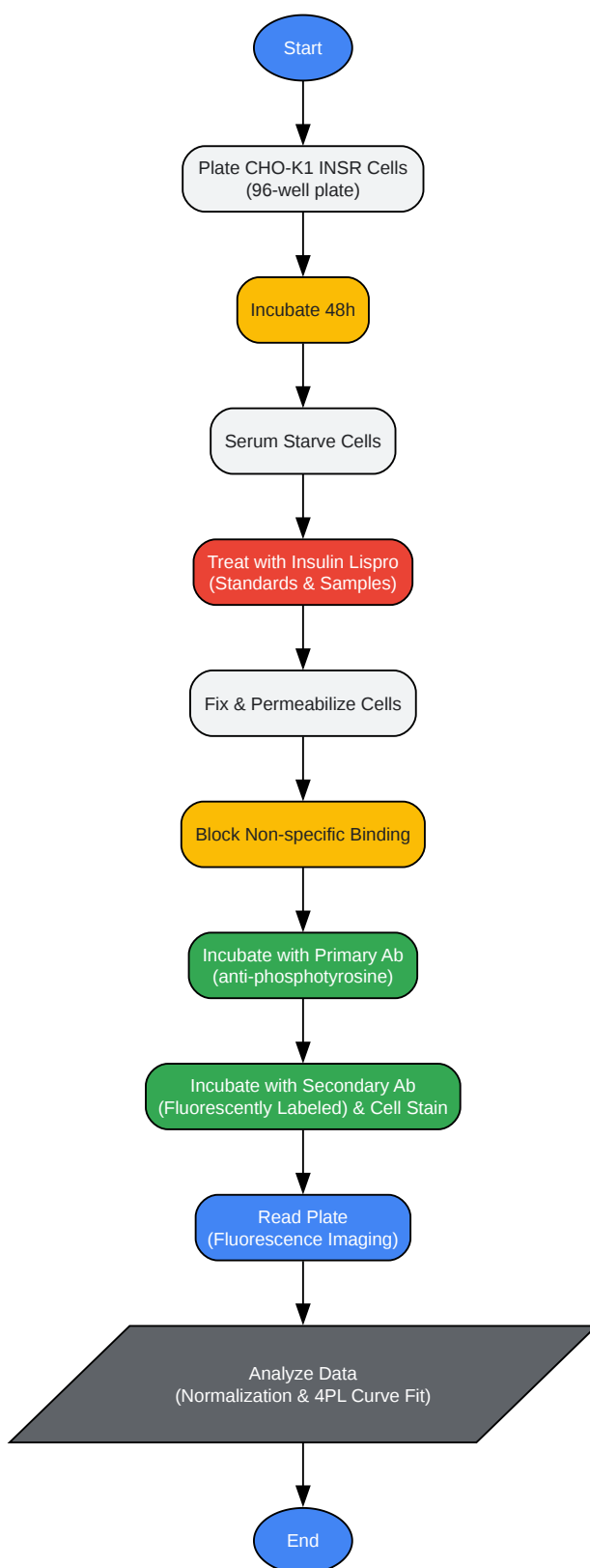


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Insulin signaling pathway initiated by **insulin lispro**.

## Experimental Workflow: In-Cell Western Assay

The following diagram outlines the key steps in the in-cell western assay for determining the potency of **insulin lispro** biosimilars.



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Workflow of the in-cell western potency assay.



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